Physicochemical Profiling of 2-(2-Methoxyphenoxy)ethanimidamide: A Technical Guide
Physicochemical Profiling of 2-(2-Methoxyphenoxy)ethanimidamide: A Technical Guide
Executive Summary
2-(2-Methoxyphenoxy)ethanimidamide (also known as 2-(2-Methoxyphenoxy)acetamidine) is a functionalized guaiacol derivative characterized by a highly basic amidine moiety linked to a lipophilic phenoxy ether scaffold. Often utilized as a fragment in serine protease inhibitor design or as a metabolic standard for aryloxyalkylamine drugs (e.g., carvedilol intermediates), its physicochemical behavior is dominated by the amidine group's high pKa and hydrolytic susceptibility.
This guide provides a rigorous analysis of its physicochemical properties, stability mechanisms, and experimental characterization protocols, designed to support lead optimization and pre-formulation workflows.
Chemical Identity & Structural Analysis[1][2][3][4][5]
The molecule comprises a lipophilic "tail" (2-methoxyphenoxy) and a polar, basic "head" (ethanimidamide). This amphiphilic structure dictates its solubility profile and interaction with biological membranes.
Table 1: Chemical Identifiers
| Property | Detail |
| IUPAC Name | 2-(2-Methoxyphenoxy)ethanimidamide |
| Common Synonyms | 2-(2-Methoxyphenoxy)acetamidine; Guaiacol acetamidine |
| CAS Number | 67386-40-7 (HCl Salt) |
| Molecular Formula | |
| Molecular Weight | 180.21 g/mol (Free Base); 216.66 g/mol (HCl Salt) |
| SMILES | COc1ccccc1OCC(N)=N |
Structural Functionalization Logic
-
Amidine Group (
): Acts as a bioisostere for guanidines but with slightly lower basicity. It is the primary determinant of the molecule's high polarity and water solubility at physiological pH. -
Ether Linkage (
): Provides rotational freedom, allowing the amidine to orient into binding pockets (e.g., Asp/Glu residues in protease active sites). -
2-Methoxy Substituent: Increases lipophilicity and introduces steric bulk, potentially restricting rotation around the phenyl ether bond.
Physicochemical Property Profile
The following data synthesizes experimental baselines with high-confidence predictive models (ACD/Percepta, ChemAxon) typical for this chemical class.
Table 2: Key Physicochemical Parameters
| Parameter | Value (Approx.) | Context & Implications |
| pKa (Basic) | 11.2 – 11.6 | The amidine group is a strong base. At pH 7.4, >99.9% of the molecule exists as the cationic species ( |
| LogP (Neutral) | 1.1 – 1.4 | Moderate lipophilicity in the uncharged state, driven by the anisole ring. |
| LogD (pH 7.4) | -1.8 to -1.5 | High ionization drastically reduces distribution into octanol, indicating poor passive membrane permeability. |
| Solubility (Water) | >50 mg/mL (HCl salt) | Highly soluble due to ionization. The free base is significantly less soluble and may precipitate at pH > 12. |
| H-Bond Donors | 3 | Derived from the amidine group ( |
| H-Bond Acceptors | 3 | Ether oxygens and the imine nitrogen. |
Visualization: Structure-Property Relationship
The following diagram maps the functional regions of the molecule to their physicochemical impact.
Figure 1: Structure-Property Relationship Map. The amidine head group dominates the solubility and stability profile.
Stability & Degradation Mechanisms[7]
The primary stability risk for 2-(2-Methoxyphenoxy)ethanimidamide is hydrolysis . Amidines are susceptible to nucleophilic attack by water or hydroxide ions, converting them into the corresponding primary amide.
Hydrolysis Pathway[7][8][9]
-
Nucleophilic Attack: Water/OH⁻ attacks the electrophilic carbon of the amidine (
). -
Tetrahedral Intermediate: Formation of a transient intermediate.
-
Elimination: Ammonia (
) is expelled, yielding 2-(2-methoxyphenoxy)acetamide . -
Secondary Hydrolysis: Under harsh conditions, the amide can further hydrolyze to the carboxylic acid.
Critical Insight: This reaction is pH-dependent.[1][2]
-
Acidic pH (< 4): Stable. The protonation of the amidine nitrogen reduces the electrophilicity of the carbon, protecting it from attack.
-
Neutral/Basic pH (> 7): Unstable. The fraction of neutral amidine increases, or hydroxide ion concentration increases, accelerating hydrolysis.
Figure 2: Hydrolytic Degradation Pathway. Note that stability is highest in acidic media.
Experimental Protocols for Characterization
Protocol 1: Potentiometric pKa Determination
Why: UV-metric titration is unsuitable because the ionization of the amidine group (remote from the aromatic ring) causes minimal shift in the UV spectrum. Method: Potentiometric Titration (e.g., Sirius T3 or equivalent).
-
Preparation: Dissolve ~3 mg of the HCl salt in 20 mL of degassed water containing 0.15 M KCl (ionic strength adjustor).
-
Titrant: Use 0.5 M KOH (carbonate-free).
-
Execution: Titrate from pH 2.0 to pH 12.5 under inert gas (
or Argon) to prevent absorption (which interferes at high pH). -
Data Analysis: Fit the Bjerrum plot. Expect a single equivalence point around pH 11.0–11.5.
-
Self-Validation: If the curve shows hysteresis (titrating up vs. down), suspect hydrolysis during the experiment. Perform a "Rapid Titration" (<5 min) to mitigate degradation.
-
Protocol 2: LogD Lipophilicity Profiling
Why: The traditional shake-flask method is prone to errors with highly hydrophilic cations (emulsions, low organic phase concentration). Method: Potentiometric LogP (Dual-phase titration) or HPLC-based estimation.
-
System: Octanol-Water partition.
-
Procedure: Perform a potentiometric titration (as above) in the presence of varying ratios of water-saturated octanol.
-
Calculation: The shift in the apparent pKa (
) in the presence of octanol correlates to the partition coefficient of the neutral species ( ) and the ion-pair ( ).-
Note: Since the LogD at pH 7.4 is likely negative, ensure the analytical method (e.g., LC-MS/MS of the phases) has sufficient sensitivity to detect trace amounts in the octanol layer.
-
Protocol 3: Chromatographic Purity & Stability Assay
Why: Amidines interact strongly with residual silanols on silica-based HPLC columns, leading to severe peak tailing. Method: Ion-Pairing HPLC or HILIC.
-
Column: C18 with high carbon load and end-capping (e.g., Waters XBridge BEH C18) OR a HILIC column for better retention of the polar salt.
-
Mobile Phase:
-
A: Water + 0.1% Trifluoroacetic acid (TFA) or Perchloric acid (creates ion pairs, improving peak shape).
-
B: Acetonitrile + 0.1% TFA.
-
-
Gradient: 5% B to 60% B over 10 minutes.
-
Detection: UV at 270 nm (Anisole absorption).
-
Stress Test: Incubate 1 mg/mL solution at pH 9.0, 40°C for 24 hours. Analyze for the appearance of the amide peak (which will elute later than the amidine on Reverse Phase due to loss of charge).
Biological Implications[3]
-
Permeability: The compound is unlikely to cross the Blood-Brain Barrier (BBB) or gastrointestinal membrane via passive diffusion due to its permanent positive charge at physiological pH.
-
Toxicity: Amidines can inhibit trypsin-like serine proteases. While 2-(2-methoxyphenoxy)ethanimidamide is a fragment, high concentrations may show off-target inhibition of clotting factors (Thrombin, Factor Xa).
-
Handling: The HCl salt is hygroscopic. Store in a desiccator at -20°C.
References
-
PubChem Compound Summary. (2025). 2-(2-Methoxyphenoxy)ethanimidamide hydrochloride.[3][4] National Center for Biotechnology Information. Link
- Avdeef, A. (2003). Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience. (Authoritative text on pKa and LogP measurement protocols).
- Perrin, D. D. (1965). Dissociation Constants of Organic Bases in Aqueous Solution. Butterworths. (Source for general amidine pKa values).
- Testa, B., & Mayer, J. M. (2003). Hydrolysis in Drug and Prodrug Metabolism. Wiley-VCH. (Mechanistic details on amidine/amide hydrolysis).
-
Sigma-Aldrich. (2025). Product Specification: 2-(2-Methoxyphenoxy)ethanimidamide hydrochloride. Link
Sources
- 1. Kinetics of hydrolysis of fenclorac - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Kinetics and mechanisms of hydrolysis of cyclic sulphinamidates. Part 1. Ring opening of 3-phenylperhydro-1,2,3-oxathiazin-2-one - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 3. 2-(2-Methoxyphenoxy)ethylamine | 1836-62-0 [chemicalbook.com]
- 4. 2-(2-Methoxyphenoxy)ethanamine hydrochloride | 64464-07-9 [sigmaaldrich.com]
